molecular formula C18H12ClFN6OS B14972972 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B14972972
M. Wt: 414.8 g/mol
InChI Key: NPOSRZKIZHENNQ-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Synthesis of the Thiadiazole Ring: This step involves the reaction of a thiosemicarbazide with an appropriate electrophile, such as a carboxylic acid derivative.

    Coupling of the Triazole and Thiadiazole Rings: The two rings are coupled together using a suitable linker, often involving a condensation reaction.

    Introduction of the Benzamide Moiety: The final step involves the acylation of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.

    Chemical Biology: It is used as a probe to study biological pathways and interactions, particularly those involving triazole and thiadiazole moieties.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H12ClFN6OS

Molecular Weight

414.8 g/mol

IUPAC Name

4-chloro-N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C18H12ClFN6OS/c1-10-15(23-25-26(10)14-4-2-3-13(20)9-14)16-21-18(28-24-16)22-17(27)11-5-7-12(19)8-6-11/h2-9H,1H3,(H,21,22,24,27)

InChI Key

NPOSRZKIZHENNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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